



# Application Notes: Ammonium Lactate as a pH Buffer in Biological Experiments

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Ammonium lactate	
Cat. No.:	B1194391	Get Quote

#### Introduction

**Ammonium lactate**, the ammonium salt of lactic acid, is a compound with distinct chemical properties that make its use as a biological buffer highly context-dependent.[1][2] Unlike common biological buffers such as HEPES or Tris, which are selected for their pKa values near physiological pH (7.2-7.4), **ammonium lactate** does not provide significant buffering capacity in this range. This is because it is a salt formed from a weak acid (lactic acid, pKa  $\approx$  3.86) and a weak base (ammonia, pKa  $\approx$  9.25).[3][4]

Consequently, a solution of **ammonium lactate** exhibits two distinct buffering regions: one in the acidic range (pH 3.0-5.0) centered around the pKa of lactic acid, and another in the alkaline range (pH 8.3-10.3) centered around the pKa of the ammonium ion.[3][5] While its direct use as a physiological buffer is limited, its components—lactate and ammonium—are metabolically active, which opens up specialized applications, particularly in cell culture and microbiology.

#### Key Applications and Considerations:

- Metabolically Active Buffering: In certain bioprocessing applications, such as CHO cell
  cultures, lactic acid can be used to control pH. In these systems, the lactate is not just a pH
  modifier but also serves as an alternative carbon source, which can protect cells from
  glucose deprivation.[6]
- Nutrient Source: In microbial fermentation, **ammonium lactate** can act as a source of both lactate and nonprotein nitrogen.[7]



- Limited Physiological Buffering: Due to its pKa values, **ammonium lactate** is unsuitable for maintaining a stable pH in most enzyme assays, cell-based assays, or drug development studies that require a physiological pH of ~7.4.
- Potential for Toxicity: While lactate is a key metabolite, high concentrations of ammonia can be toxic to many mammalian cell lines.

## **Physicochemical Properties and Quantitative Data**

The buffering capacity of a solution is greatest at a pH equal to the pKa of the acid-base pair. The effective buffering range is generally considered to be pKa  $\pm$  1.

Component	pKa (at 25°C)	Effective Buffering Range	Molecular Weight ( g/mol )
Lactic Acid	~3.86[4]	3.0 - 5.0	90.08
Ammonium Ion (NH <sub>4</sub> +)	9.25[3][5]	8.3 - 10.3	18.04
Ammonium Lactate Salt	N/A	See component ranges	107.11[2]

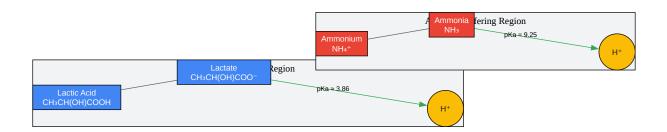
The pH of a simple **ammonium lactate** solution in water is typically near neutral but slightly acidic, varying with concentration.[2][8]

Concentration of Ammonium Lactate	Resulting pH
1000 mM	~6.5[2]
100 mM	~6.55[2]
10 mM	~6.56[2]
1 mM	~6.58[2][8]

## Diagrams and Visualizations Chemical Equilibria and Buffering Regions



The diagram below illustrates the two separate acid-base equilibria that define the buffering regions of an **ammonium lactate** solution.



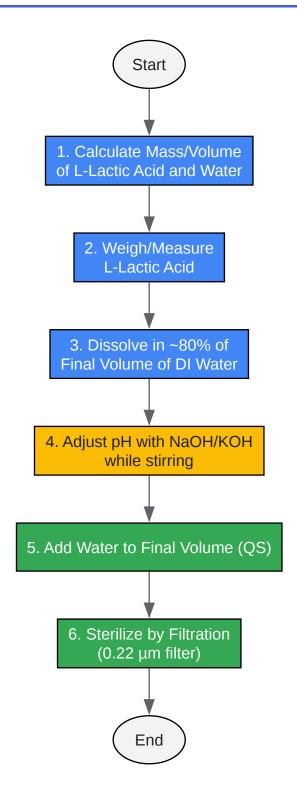
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Caption: Dissociation equilibria for lactic acid and the ammonium ion.

### **Workflow for Lactate-Based Buffer Preparation**

This workflow outlines the standard procedure for preparing a lactate buffer in the acidic pH range using L-lactic acid and a strong base.





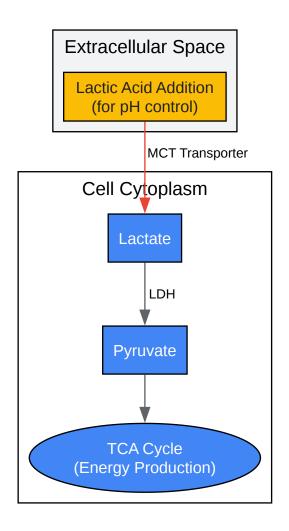
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Caption: Standard operating procedure for preparing a lactate buffer.

## Metabolic Role of Lactate in Cell Culture pH Control



This diagram shows how lactic acid, when used for pH control, can also serve as a substrate for cellular energy production.



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Caption: Dual role of lactic acid in cell culture applications.

## **Experimental Protocols**

The following protocols describe the preparation of lactate- and ammonium-based buffers. Note that these are prepared from the individual acid/base components, not directly from the **ammonium lactate** salt, to achieve precise pH control in the desired range.

## **Protocol 1: Preparation of a Lactate Buffer (pH 3.5 – 5.0)**



This protocol yields a buffer solution where the primary buffering species is the lactic acid/lactate conjugate pair.

#### Materials:

- L-Lactic Acid (solution, typically 85-90%)
- Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH), 5 M solution
- High-purity, deionized water
- Calibrated pH meter
- Stir plate and stir bar
- · Volumetric flasks and graduated cylinders
- Sterile 0.22 μm filter unit

Methodology (for 1 L of 100 mM Lactate Buffer, pH 4.0):

- Calculate Reagents: The molecular weight of lactic acid is 90.08 g/mol . For a 100 mM solution, 1 L requires 9.008 g of pure lactic acid. If using an 88% solution, you will need 9.008 g / 0.88 = 10.24 g (or ~9.7 mL, assuming density of ~1.05 g/mL).
- Dissolution: Add approximately 800 mL of deionized water to a 1 L beaker with a stir bar.
- Add Acid: Carefully measure and add 10.24 g of the L-lactic acid solution to the water. Allow
  it to mix thoroughly.
- pH Adjustment: Place the beaker on a stir plate and immerse the calibrated pH electrode into the solution. Slowly add the 5 M NaOH solution dropwise. Monitor the pH closely. The initial pH will be low; continue adding base until the pH stabilizes at 4.0.
- Final Volume: Once the target pH is reached, transfer the solution to a 1 L volumetric flask. Rinse the beaker with deionized water and add the rinse water to the flask. Carefully add deionized water to bring the final volume to exactly 1 L (QS).



- Sterilization: For biological applications, sterilize the buffer by passing it through a 0.22  $\mu$ m filter into a sterile storage bottle.
- Storage: Store the buffer at 4°C.

## Protocol 2: Preparation of an Ammonium Buffer (pH 8.5 – 10.0)

This protocol uses the ammonium/ammonia conjugate pair to create a buffer in the alkaline range.

#### Materials:

- Ammonium Chloride (NH<sub>4</sub>Cl), crystalline
- Ammonium Hydroxide (NH4OH) solution or Sodium Hydroxide (NaOH), 5 M
- High-purity, deionized water
- Calibrated pH meter
- Stir plate and stir bar
- · Volumetric flasks and beakers

Methodology (for 1 L of 100 mM Ammonium Buffer, pH 9.25):

- Calculate Reagents: The molecular weight of NH<sub>4</sub>Cl is 53.49 g/mol . To make 1 L of a 100 mM solution, weigh out 5.35 g of NH<sub>4</sub>Cl.
- Dissolution: Add 5.35 g of NH<sub>4</sub>Cl to a beaker containing ~800 mL of deionized water. Stir until fully dissolved.
- pH Adjustment: Place the calibrated pH electrode in the solution. Slowly add 5 M NaOH dropwise while stirring. The pH will rise from its initial acidic state. Continue adding base until the pH stabilizes at the target of 9.25. (Alternatively, a specific ratio of NH<sub>4</sub>Cl and NH<sub>4</sub>OH can be calculated and mixed).



- Final Volume: Transfer the solution to a 1 L volumetric flask, rinse the beaker, and add deionized water to the 1 L mark (QS).
- Sterilization and Storage: Filter-sterilize if necessary and store in a tightly sealed container at room temperature. Note that ammonia is volatile, which can cause the pH to shift over time if not sealed properly.

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- To cite this document: BenchChem. [Application Notes: Ammonium Lactate as a pH Buffer in Biological Experiments]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1194391#ammonium-lactate-as-a-ph-buffer-in-biological-experiments]

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